![molecular formula C6H9NO2 B15220555 (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the azabicyclo family, which is known for its unique structural features and significant biological activities. The presence of the oxygen and nitrogen atoms in the bicyclic framework makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the rearrangement of norbornadiene with tosyl azide, which proceeds through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring opening to form the desired bicyclic structure .
Chemical Reactions Analysis
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield amines. Substitution reactions often involve nucleophiles such as halides or hydroxides, leading to the formation of substituted derivatives .
Scientific Research Applications
This compound has significant potential in various scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, particularly in the field of drug discovery. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals. Additionally, in the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one can be compared with other similar compounds such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the position and type of heteroatoms present. For example, 8-azabicyclo[3.2.1]octane contains a nitrogen atom at a different position, which can lead to different chemical and biological properties. The unique combination of oxygen and nitrogen in this compound makes it distinct and potentially more versatile in various applications .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1S,5S)-6-oxa-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
DLEQUIVTNNWTMT-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@H]2CO[C@H](C2=O)CN1 |
Canonical SMILES |
C1C2COC(C2=O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


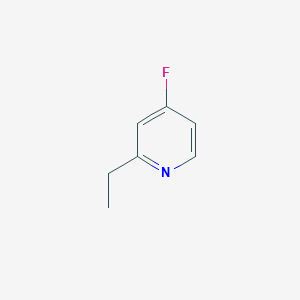
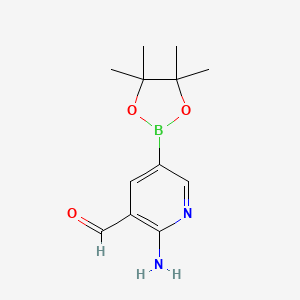
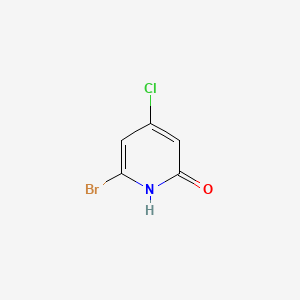

![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)


![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
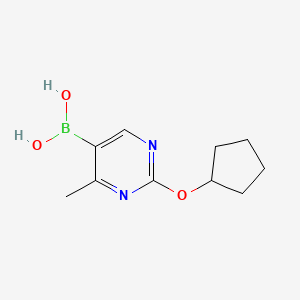
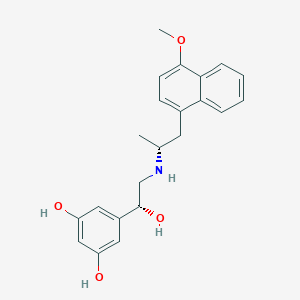

![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
